molecular formula C2HBrF2 B12324204 Ethene, 1-bromo-1,2-difluoro-

Ethene, 1-bromo-1,2-difluoro-

Cat. No.: B12324204
M. Wt: 142.93 g/mol
InChI Key: YQPBMUIOKYTYDS-OWOJBTEDSA-N
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Description

Ethene, 1-bromo-1,2-difluoro- is an organofluorine compound with the molecular formula C2HBrF2 It is a derivative of ethene, where two hydrogen atoms are replaced by one bromine and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethene, 1-bromo-1,2-difluoro- can be synthesized through various methods. One common approach involves the halogenation of ethene derivatives. For instance, starting with ethene, a bromination reaction can be carried out using bromine (Br2) in the presence of a catalyst to introduce the bromine atom. Subsequently, fluorination can be achieved using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions .

Industrial Production Methods

Industrial production of ethene, 1-bromo-1,2-difluoro- typically involves large-scale halogenation processes. These processes are carried out in specialized reactors where ethene is exposed to bromine and fluorine gases under high pressure and temperature. The reaction conditions are carefully monitored to ensure the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethene, 1-bromo-1,2-difluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

    Addition Reactions: The double bond in the ethene moiety allows for addition reactions with halogens, hydrogen, and other electrophiles.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under mild conditions.

    Electrophilic Addition: Halogens like chlorine (Cl2) or bromine (Br2) can be added across the double bond in the presence of a catalyst.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions at elevated temperatures.

Major Products Formed

    Substitution: Products include ethene derivatives with different functional groups replacing the bromine atom.

    Addition: Products include dihalogenated or hydrogenated ethene derivatives.

    Elimination: Products include alkenes or alkynes depending on the reaction conditions.

Scientific Research Applications

Ethene, 1-bromo-1,2-difluoro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethene, 1-bromo-1,2-difluoro- involves its ability to participate in various chemical reactions due to the presence of the bromine and fluorine atoms. These atoms can influence the reactivity and stability of the compound, allowing it to interact with different molecular targets. The pathways involved include nucleophilic substitution, electrophilic addition, and elimination reactions, which can lead to the formation of various products with distinct properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethene, 1-bromo-1,2-difluoro- is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability to the compound. This makes it a valuable reagent in organic synthesis and a subject of interest in various scientific research fields.

Properties

Molecular Formula

C2HBrF2

Molecular Weight

142.93 g/mol

IUPAC Name

(Z)-1-bromo-1,2-difluoroethene

InChI

InChI=1S/C2HBrF2/c3-2(5)1-4/h1H/b2-1+

InChI Key

YQPBMUIOKYTYDS-OWOJBTEDSA-N

Isomeric SMILES

C(=C(/F)\Br)\F

Canonical SMILES

C(=C(F)Br)F

Origin of Product

United States

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